molecular formula C8H16ClNO2 B6224213 2-[1-(dimethylamino)cyclobutyl]acetic acid hydrochloride CAS No. 2763776-96-9

2-[1-(dimethylamino)cyclobutyl]acetic acid hydrochloride

Cat. No.: B6224213
CAS No.: 2763776-96-9
M. Wt: 193.67 g/mol
InChI Key: LNVLDYRCGPZMKR-UHFFFAOYSA-N
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Description

2-[1-(dimethylamino)cyclobutyl]acetic acid hydrochloride is an organic compound with the molecular formula C8H16ClNO2 It is a hydrochloride salt form of 2-[1-(dimethylamino)cyclobutyl]acetic acid, which is characterized by the presence of a cyclobutyl ring substituted with a dimethylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(dimethylamino)cyclobutyl]acetic acid hydrochloride typically involves the reaction of cyclobutylamine with dimethylamine and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(dimethylamino)cyclobutyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[1-(dimethylamino)cyclobutyl]acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[1-(dimethylamino)cyclobutyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylglycine hydrochloride: Similar in structure but with a glycine backbone instead of a cyclobutyl ring.

    2-(dimethylamino)acetic acid hydrochloride: Similar but lacks the cyclobutyl ring.

Uniqueness

2-[1-(dimethylamino)cyclobutyl]acetic acid hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

2763776-96-9

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-[1-(dimethylamino)cyclobutyl]acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-9(2)8(4-3-5-8)6-7(10)11;/h3-6H2,1-2H3,(H,10,11);1H

InChI Key

LNVLDYRCGPZMKR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC1)CC(=O)O.Cl

Purity

95

Origin of Product

United States

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